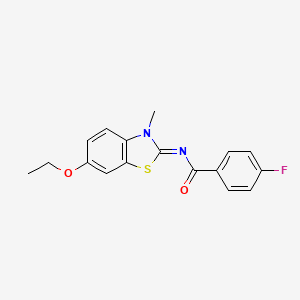

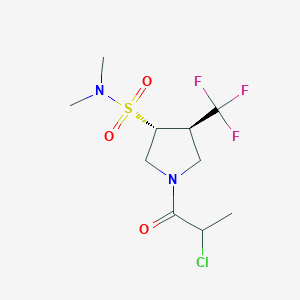

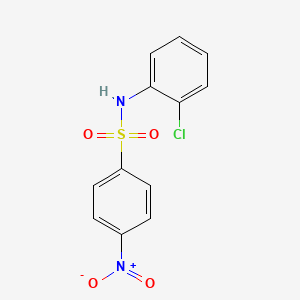

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide, also known as EBF, is a fluorescent probe that has been widely used in various scientific research applications. EBF is a small molecule that has a unique structure and properties, making it an ideal tool for studying a wide range of biological processes.

科学的研究の応用

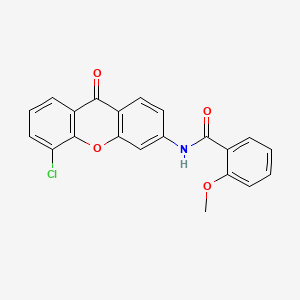

Microwave Induced Synthesis of Fluorobenzamides

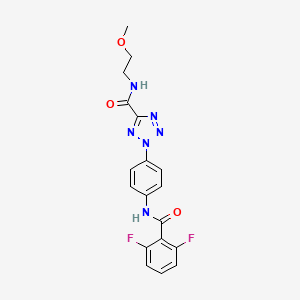

A study highlighted the synthesis of 5-arylidene derivatives containing fluorine atoms in the benzoyl group, leading to N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-fluorobenzamides through both conventional and microwave methods. These compounds exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents. The presence of a fluorine atom enhanced their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).

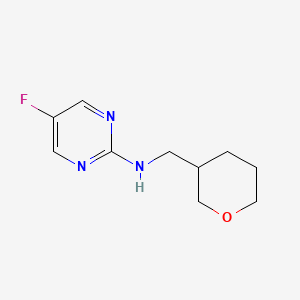

Imaging of Cerebral β-amyloid Plaques

Radiofluoro-pegylated phenylbenzoxazole derivatives were synthesized and evaluated for their potential in imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using PET imaging. These derivatives showed high affinity for Aβ aggregates and were successful in imaging Aβ plaques in ex vivo and in vivo models, suggesting their utility in Alzheimer's disease research and diagnosis (Cui et al., 2012).

Antitumor Properties

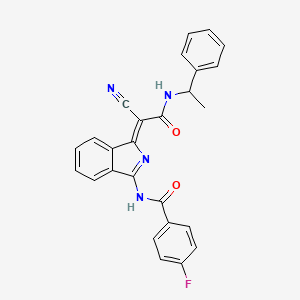

Another study investigated the effects of a fluorinated benzothiazole analogue, highlighting its antitumor properties and its interaction with the aryl hydrocarbon receptor (AhR) signaling pathway. The study provided insights into the compound's mechanism of action, which involves DNA damage and cell cycle arrest in cancer cells, emphasizing the importance of AhR in its antitumor activity (Trapani et al., 2003).

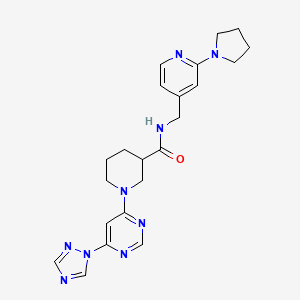

Synthesis of Thiazolidinone Derivatives

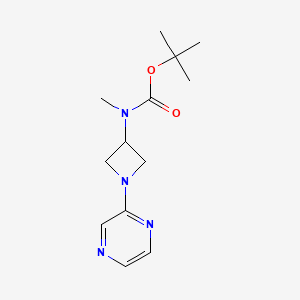

Research on the synthesis of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors has shown significant anticonvulsant activity. These compounds were evaluated for their pharmacological effects beyond anticonvulsant properties, including sedative-hypnotic activity, without impairing learning and memory. This suggests their potential in developing new therapeutics for disorders related to the central nervous system (Faizi et al., 2017).

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of benzo[d]thiazol derivatives , which have been reported to exhibit antibacterial activity . .

Mode of Action

Benzo[d]thiazol derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Benzo[d]thiazol derivatives have been associated with antibacterial activity , suggesting that they may interfere with bacterial metabolic pathways

Result of Action

Benzo[d]thiazol derivatives have been associated with antibacterial activity , suggesting that they may exert their effects by inhibiting bacterial growth or survival

特性

IUPAC Name |

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c1-3-22-13-8-9-14-15(10-13)23-17(20(14)2)19-16(21)11-4-6-12(18)7-5-11/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENYBGDVMFAYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide](/img/structure/B2744247.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2744257.png)

![4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2744263.png)